molecular formula C26H21N7O4S2 B2777848 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 389071-24-3

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2777848
CAS No.: 389071-24-3
M. Wt: 559.62
InChI Key: WNFRAWQWXKXYIG-UHFFFAOYSA-N
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Description

This compound integrates a 1,3-benzothiazole core linked via a carbamoylmethylsulfanyl bridge to a 4-phenyl-1,2,4-triazole moiety. The triazole ring is further substituted with a methyl group bearing a 2-methyl-3-nitrobenzamide group. This structure combines heterocyclic diversity (benzothiazole, triazole) with functional groups (carbamoyl, sulfanyl, nitro) known to modulate bioactivity.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N7O4S2/c1-16-18(10-7-12-20(16)33(36)37)24(35)27-14-22-30-31-26(32(22)17-8-3-2-4-9-17)38-15-23(34)29-25-28-19-11-5-6-13-21(19)39-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFRAWQWXKXYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves multiple pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycles Key Substituents Bioactivity Reported
Target Compound (N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide) Benzothiazole, 1,2,4-triazole 3-Nitrobenzamide, carbamoylmethylsulfanyl, phenyl Anticipated antimicrobial, enzyme inhibition
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole, 1,2,4-triazole Hydroxypropylacetamide, sulfanylmethyl Antimicrobial (MIC studies)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides 1,2,4-triazole, pyridine Pyridyl, carbamoylmethylsulfanyl, electron-withdrawing aryl groups Antibacterial, antifungal, anti-inflammatory
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides 1,2,4-triazole, thiazole 2-Aminothiazole, benzamide Tyrosinase inhibition
  • Nitro Group Impact : The 3-nitro group on the benzamide in the target compound is structurally analogous to nitro-substituted aryl derivatives in , where nitro groups enhanced antimycobacterial activity. This suggests the nitro group in the target compound may similarly improve bioactivity .
  • Benzothiazole-Triazole Synergy : Compounds combining benzothiazole and triazole moieties (e.g., ) exhibit antimicrobial properties due to sulfur-containing groups (sulfanyl) enhancing membrane penetration. The carbamoylmethylsulfanyl bridge in the target compound may offer similar advantages .

Table 2: Bioactivity of Analogous Compounds

Compound Class Biological Activity Mechanism/Relevance to Target Compound
Triazole-benzothiazole hybrids MIC values: 12.5–50 µg/mL against E. coli, S. aureus Sulfanyl linkages likely contribute to disrupting microbial membranes
Nitro-substituted aryl derivatives Antimycobacterial activity (MIC: 6.25–25 µg/mL) Nitro groups enhance redox activity, targeting bacterial nitroreductases
Tyrosinase inhibitors IC50: 0.45–1.2 µM (compared to kojic acid, IC50: 16.7 µM) Thiazole-triazole scaffolds inhibit copper-binding sites in tyrosinase

Computational and Physicochemical Analysis

  • Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound shows >70% structural similarity to benzothiazole-triazole hybrids in , suggesting overlapping pharmacophores.
  • LogP and Solubility : The nitro group increases hydrophobicity (LogP ~3.5 predicted), comparable to analogues in , which may enhance cell permeability but reduce aqueous solubility.

Biological Activity

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features several key structural motifs:

  • Benzothiazole moiety : Known for enhancing pharmacological effects.
  • Triazole ring : Associated with various biological activities.
  • Amide linkage : Contributes to the stability and solubility of the compound.

The molecular formula is C19H19N5O3S, with a molecular weight of 393.45 g/mol. The presence of the nitro group may also influence its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This includes:

  • Antibacterial Activity :
    • Effective against Escherichia coli and Staphylococcus aureus.
    • Mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Antifungal Activity :
    • Demonstrated efficacy against fungal pathogens such as Aspergillus niger and Candida albicans.
    • Potentially interferes with fungal cell membrane integrity or metabolic pathways.

Cytotoxicity Studies

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. For instance:

  • In vitro testing has shown inhibition of cell proliferation in cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM.

The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole or triazole components can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial effects of various derivatives of benzothiazole compounds, including N-{[5-(4-methylphenyl)-diazenyl]} derivatives, showing promising results against common pathogens at concentrations as low as 1 µg/mL .
  • Cytotoxicity Assessment :
    • A library of related triazole compounds was synthesized and tested for cytotoxic effects on human cancer cell lines, revealing a correlation between structural modifications and increased antitumor activity .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
N-{[5-(4-methylphenyl) diazenyl]}Benzothiazole derivativeAntibacterial against E. coli, S. aureus
N-(7-(4,5-dihydro-imidazol))Imidazole ringCytotoxic against cervical cancer cells
N-{[5-(substituted triazoles)]}Various substitutionsBroad spectrum antimicrobial

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